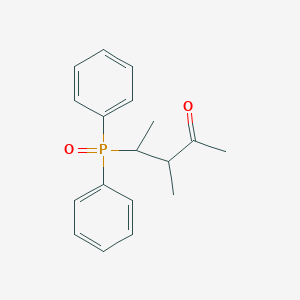
4-(Diphenylphosphoryl)-3-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-3-methylpentan-2-one is an organic compound that features a phosphoryl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3-methylpentan-2-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation under reduced pressure are often employed to ensure the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-3-methylpentan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-3-methylpentan-2-one involves its ability to participate in various chemical reactions due to the presence of the phosphoryl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Diphenylphosphoryl)-3-methylpentan-2-one include:
Diphenylphosphoryl azide: Used in similar synthetic applications and known for its versatility in organic synthesis.
Diphenylphosphine oxide: Shares the phosphoryl group and is used in various chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
69930-77-4 |
|---|---|
Formule moléculaire |
C18H21O2P |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-3-methylpentan-2-one |
InChI |
InChI=1S/C18H21O2P/c1-14(15(2)19)16(3)21(20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,1-3H3 |
Clé InChI |
GDLUJAPGRPBZJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)

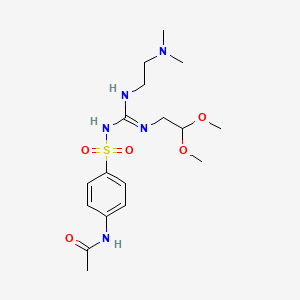
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
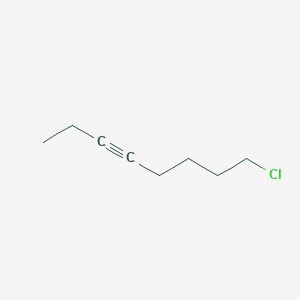
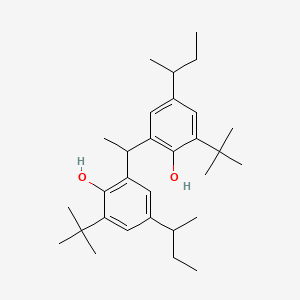
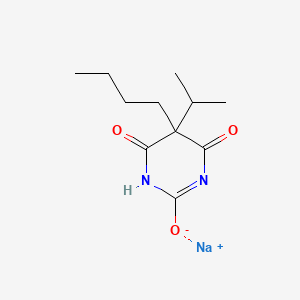
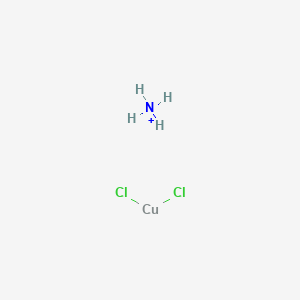

![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
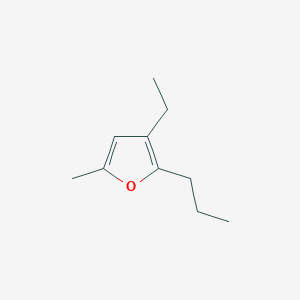
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
